Indium trichloride

Description

Properties

IUPAC Name |

indium(3+);trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCMQHVBLHHWTO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

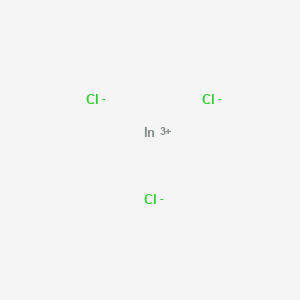

[Cl-].[Cl-].[Cl-].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3In | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-82-8, 12672-70-7, 13465-10-6 | |

| Record name | Indium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium chloride (InCl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31JB8MKF8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Anhydrous vs. Hydrated Indium Trichloride for Researchers and Drug Development Professionals

Indium trichloride (InCl₃), a Lewis acid catalyst and precursor to various indium compounds, exists in two primary forms: anhydrous and hydrated. The choice between these forms is critical for procedural success in organic synthesis, materials science, and pharmaceutical development, as their distinct properties significantly influence reactivity, solubility, and handling requirements. This guide provides a comprehensive comparison of anhydrous and hydrated this compound, offering detailed data, experimental protocols, and visual representations to inform experimental design and application.

Core Differences and Physical Properties

Anhydrous this compound is a white, flaky or powdered solid that is highly sensitive to moisture.[1][2] In contrast, the common hydrated form is this compound tetrahydrate (InCl₃·4H₂O), which exists as white to off-white crystalline powder.[3][4] The presence of water of crystallization in the hydrated form leads to significant differences in their physical and chemical characteristics.

A summary of their key quantitative properties is presented below for direct comparison:

| Property | Anhydrous this compound (InCl₃) | Hydrated this compound (InCl₃·xH₂O) |

| Molecular Weight | 221.18 g/mol [1] | 293.24 g/mol (for tetrahydrate)[4] |

| Appearance | White powder or colorless monoclinic crystals[1][5] | White to off-white crystalline powder[4] |

| Density | 3.46 g/cm³ at 25 °C[1] | 3.46 g/cc (solid), 1.97 g/cc (saturated solution)[6][7] |

| Melting Point | 586 °C[1] | 56 °C (for tetrahydrate)[8] |

| Boiling Point | 800 °C[1] | Decomposes upon heating[8] |

| Sublimation Point | 500 °C[5] | Not applicable |

| Hygroscopicity | Highly hygroscopic and deliquescent[1][2] | Deliquescent[6] |

Structural Distinctions

The coordination environment of the indium atom differs significantly between the anhydrous and hydrated forms. Anhydrous InCl₃ adopts a layered crystal structure similar to that of aluminum chloride (AlCl₃) and yttrium chloride (YCl₃), with each indium atom being octahedrally coordinated by six chloride ions.[3]

In the tetrahydrate, the indium center is also octahedrally coordinated, but the coordination sphere includes both chloride ions and water molecules. Specifically, the solid-state structure consists of discrete [InCl₃(H₂O)₂] units interconnected by two additional water molecules of crystallization.[3]

Caption: Structural representation of anhydrous and hydrated this compound.

Solubility Profile

Both forms of this compound are soluble in water.[2][9] However, their solubility in organic solvents differs. Anhydrous this compound is soluble in solvents like tetrahydrofuran (THF) and ethanol, but sparingly soluble in alcohol and insoluble in ether.[2] The hydrated form is also soluble in ethanol and ether, albeit to a lesser extent.[4]

| Solvent | Anhydrous InCl₃ Solubility | Hydrated InCl₃·4H₂O Solubility |

| Water | Very soluble[5] | Excellent[9] |

| Tetrahydrofuran (THF) | Soluble[2] | Data not readily available |

| Ethanol | Soluble[1] | Slightly soluble[4] |

| Diethyl Ether | Insoluble[2] | Slightly soluble[4] |

| Acetone | 38 g/100 g (20°C)[5] | Data not readily available |

| Methanol | 51.7 g/100 g (20°C)[5] | Data not readily available |

Applications in Research and Development

The choice between anhydrous and hydrated this compound is dictated by the specific requirements of the chemical transformation.

Anhydrous this compound:

Due to its strong Lewis acidity and moisture-free nature, anhydrous InCl₃ is the preferred catalyst for a range of organic reactions, including:

-

Friedel-Crafts acylation and alkylation: It serves as an efficient catalyst for these fundamental carbon-carbon bond-forming reactions.[2][8]

-

Diels-Alder reactions: It catalyzes this cycloaddition reaction.[2][8]

-

Thioacetalization: It is an effective catalyst for the protection of carbonyl groups.[2]

-

Precursor for organometallic reagents: It is used in the synthesis of trimethylindium (InMe₃) and other organoindium compounds, which are crucial in the electronics industry for MOCVD processes.[3][10]

-

Semiconductor production: It is used in the preparation of indium-tin-oxide (ITO) thin films and other semiconductor materials.[8][11]

Hydrated this compound:

The hydrated form is often used when the reaction conditions are aqueous or when the presence of water is not detrimental. Its applications include:

-

Lewis acid catalysis in aqueous media: It can catalyze various organic transformations in water.[9]

-

Cleavage of silyl ethers: It is used for the mild and selective deprotection of tert-butyldimethylsilyl (TBDMS) ethers.[9][12]

-

Knoevenagel condensation: It catalyzes the condensation between barbituric acid and aldehydes.[9]

-

Precursor for other indium compounds: It serves as a convenient starting material for the synthesis of other inorganic and organic indium compounds.[6]

Caption: Key application areas for anhydrous and hydrated this compound.

Experimental Protocols

Synthesis of Anhydrous this compound:

Anhydrous this compound can be prepared by the direct reaction of indium metal with chlorine gas at elevated temperatures.[3] A common laboratory-scale synthesis involves heating indium metal in a stream of dry chlorine.[13] An alternative method involves the dehydration of the hydrated form, although this can be challenging due to hydrolysis. One reported method for preparing anhydrous InCl₃ from the tetrahydrate involves a boiling method with an organic dehydrating agent like cyclohexane.[14]

-

Protocol for Dehydration using an Organic Solvent:

-

Start with indium chloride tetrahydrate.

-

Use a dehydrating agent such as cyclohexane.

-

The process involves boiling to remove the crystal water.

-

This method is reported to be simpler and have a higher yield compared to traditional thermal dehydration methods.[14]

-

Synthesis of Hydrated this compound:

Hydrated this compound is typically prepared by dissolving indium metal in hydrochloric acid followed by evaporation of the solution to induce crystallization.[3][15]

-

General Laboratory Protocol:

-

React high-purity indium metal with an appropriate amount of hydrochloric acid.

-

Gently heat the mixture to ensure complete reaction of the metal.

-

Filter the resulting solution to remove any unreacted indium or impurities.

-

Carefully evaporate the solvent (water) from the filtrate under reduced pressure or by gentle heating to obtain crystals of this compound tetrahydrate.

-

Handling and Storage:

-

Anhydrous this compound: Due to its highly hygroscopic nature, it must be handled and stored under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent moisture absorption.[2][11] It is incompatible with strong acids and strong oxidizing agents.[2]

-

Hydrated this compound: While also deliquescent, it is less sensitive to atmospheric moisture than the anhydrous form. It should be stored in a tightly sealed container in a cool, dry place.

Thermal Behavior

The thermal stability of the two forms is markedly different. Anhydrous this compound is stable at high temperatures, melting at 586 °C and boiling at 800 °C.[1] In contrast, this compound tetrahydrate has a much lower melting point of 56 °C.[8] Upon further heating in the air, it decomposes to indium(III) oxide (In₂O₃).[8] The dehydration of InCl₃·4H₂O under an inert atmosphere occurs in stages, with the final water molecule requiring temperatures above 300 °C for removal.[16]

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. Indium(III) chloride, anhydrous, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Indium(III) chloride - Wikipedia [en.wikipedia.org]

- 4. heegermaterials.com [heegermaterials.com]

- 5. indium(III) chloride [chemister.ru]

- 6. indium.com [indium.com]

- 7. indium.com [indium.com]

- 8. zegmetal.com [zegmetal.com]

- 9. buy Indium(III) chloride hydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 10. indium.com [indium.com]

- 11. Anhydrous this compound - chloride - Hangzhou Kaiyada Semiconductor Materials Co., Ltd. [kydmaterials.com]

- 12. 011859.09 [thermofisher.com]

- 13. This compound | InCl3 | CID 24812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Simple method of preparation of anhydrous this compound [wjygy.com.cn]

- 15. echemi.com [echemi.com]

- 16. On the Dehydration of Four Water this compound [ysjskxygc.xml-journal.net]

Synthesis and Purification of Anhydrous Indium(III) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indium(III) chloride (InCl₃), in its anhydrous form, is a versatile Lewis acid catalyst crucial for a variety of organic transformations, including Friedel-Crafts acylations, Diels-Alder reactions, and the synthesis of heterocyclic compounds.[1][2][3] Its utility in industrial applications and as a precursor for organoindium reagents underscores the importance of reliable methods for its preparation and purification. This technical guide provides an in-depth overview of the primary synthesis routes and purification techniques for obtaining high-purity, anhydrous InCl₃.

Physical and Chemical Properties

Anhydrous indium(III) chloride is a white, flaky, and deliquescent solid.[1] It is soluble in water and various organic solvents. Key physical properties are summarized in the table below.

| Property | Value |

| Molar Mass | 221.17 g/mol |

| Appearance | White, flaky solid |

| Density | 3.46 g/cm³ |

| Melting Point | 586 °C (1087 °F; 859 K) |

| Boiling Point | 800 °C (1470 °F; 1070 K) |

| (Data sourced from[1]) |

Synthesis Methodologies

Several methods have been established for the synthesis of anhydrous InCl₃. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.

Direct Chlorination of Indium Metal

The direct reaction of metallic indium with chlorine gas is a common method for producing anhydrous InCl₃.[1][4] This method is advantageous for achieving high purity, as the product can be directly sublimed for purification.

Reaction: 2 In(s) + 3 Cl₂(g) → 2 InCl₃(s)[5][6][7]

Experimental Protocol: A thoroughly dried quartz apparatus is required for this procedure.[4] Metallic indium is placed in a reaction tube and heated in a stream of carefully dried chlorine gas.[4] The chlorination reaction can be vigorous initially.[4] The optimal temperature for this reaction is reported to be around 430°C.[8] The resulting InCl₃ sublimes at approximately 600°C and can be collected as lustrous crystals on a cooler part of the apparatus.[4]

Dehydration of Indium(III) Chloride Tetrahydrate (InCl₃·4H₂O)

Hydrated indium(III) chloride is a common starting material. However, simple heating is ineffective for dehydration as it leads to the formation of indium oxychloride. More sophisticated methods are required to remove the water of hydration.

This method utilizes an organic solvent to form an azeotrope with water, facilitating its removal. Cyclohexane is an effective dehydrating agent for this purpose.[9][10]

Experimental Protocol:

-

Indium(III) chloride tetrahydrate (InCl₃·4H₂O) and cyclohexane are placed in a two-necked flask equipped with a moisture separator (e.g., a Dean-Stark apparatus), a condenser, and a thermometer.[10]

-

The mixture is heated, and as it refluxes, the water is collected in the moisture separator.[10]

-

The reaction is complete when no more water is collected.[10]

-

Upon cooling, anhydrous InCl₃ precipitates as a white, powdery solid, which can be collected by filtration and dried under vacuum.[10] This method has been reported to achieve yields of over 90%.[9]

A multi-step process involving different organic solvents can also be employed to dehydrate InCl₃·4H₂O.[8][11] This method relies on the principle of replacing the water of hydration with organic ligands, which are subsequently removed.

Experimental Protocol:

-

InCl₃·4H₂O is first treated with n-butanol and n-heptane. Distillation removes water, forming an unstable indium trichloride-n-butanol complex.[8]

-

This complex is then treated with ether, and refluxed in the presence of sodium metal to remove any remaining water and alcohol, yielding an this compound-etherate complex.[11]

-

Finally, the ether is removed by distillation and subsequent heating under a stream of dry nitrogen to yield the anhydrous InCl₃ product.[11]

Reaction of Indium Oxide with a Chlorinating Agent

Anhydrous InCl₃ can also be prepared by the reaction of indium oxide with a suitable chlorinating agent, such as carbon tetrachloride or thionyl chloride.[8]

Experimental Protocol (with Carbon Tetrachloride): The chlorination of anhydrous indium(III) oxalate with carbon tetrachloride vapor in an argon stream has been studied at temperatures ranging from 200 to 450 °C.[12] This method can produce pure anhydrous indium(III) chloride.[12]

Purification

Sublimation is the most effective method for purifying anhydrous InCl₃.[4] This process separates the volatile InCl₃ from non-volatile impurities.

Experimental Protocol: The crude anhydrous InCl₃ is heated in a sublimation apparatus under a stream of an inert gas, such as nitrogen or carbon dioxide.[4] To suppress the formation of lower valent indium chlorides, a small amount of chlorine gas can be added to the inert gas stream.[4] The sublimation is typically carried out at around 600°C.[4] The purified InCl₃ deposits on a cold finger or the cooler walls of the apparatus as white, fluffy, needle-shaped crystals.[4][8] The sublimate is then cooled in a stream of inert, chlorine-free gas to remove any excess chlorine.[4]

Data Summary

The following table summarizes the quantitative data for the different synthesis and purification methods.

| Method | Starting Materials | Key Reagents/Conditions | Temperature | Yield | Purity | Reference |

| Synthesis | ||||||

| Direct Chlorination | Indium metal, Chlorine gas | Dried Cl₂ gas stream | ~430-600°C | High | High (with sublimation) | [4][8] |

| Azeotropic Dehydration | InCl₃·4H₂O | Cyclohexane | Reflux | >90% | - | [9][10] |

| Multi-step Solvent Exchange | InCl₃·4H₂O | n-butanol, n-heptane, ether, sodium | 95°C (distillation), 150°C (vacuum dist.) | 98% | 99.9974% (after sublimation) | [8] |

| Purification | ||||||

| Sublimation | Crude anhydrous InCl₃ | N₂ or CO₂ stream (with optional Cl₂) | ~600°C | - | High | [4] |

Visualized Workflows

Synthesis of Anhydrous InCl₃ via Direct Chlorination

Caption: Direct chlorination workflow.

Dehydration of InCl₃·4H₂O using Cyclohexane

Caption: Azeotropic dehydration workflow.

Purification of Anhydrous InCl₃ by Sublimation

Caption: Sublimation purification workflow.

References

- 1. Indium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indium chloride | 10025-82-8 [chemicalbook.com]

- 5. Solved Indium and chlorine gas reacts to form | Chegg.com [chegg.com]

- 6. brainly.com [brainly.com]

- 7. brainly.com [brainly.com]

- 8. CN101254942A - Preparation method of high-purity anhydrous this compound - Google Patents [patents.google.com]

- 9. Simple method of preparation of anhydrous this compound [wjygy.com.cn]

- 10. bloomtechz.com [bloomtechz.com]

- 11. CN101033079A - Process of preparing anhydrous indium chloride - Google Patents [patents.google.com]

- 12. Mechanisms of synthesis reaction of pure anhydrous indium(III) chloride-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

An In-Depth Technical Guide to the Lewis Acidity of Indium Trichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Position of Indium Trichloride as a Lewis Acid

In the vast landscape of chemical catalysis, Lewis acids—substances that can accept an electron pair—are fundamental tools for facilitating a myriad of organic transformations. Among them, indium(III) chloride (InCl₃) has emerged as a uniquely versatile and effective catalyst.[1][2] Unlike many traditional Lewis acids such as aluminum chloride (AlCl₃) or boron trichloride (BCl₃), InCl₃ exhibits remarkable tolerance to moisture and can often be used in aqueous media, greatly expanding its synthetic utility.[3] This tolerance, combined with its efficiency in promoting crucial bond-forming reactions, makes it an attractive reagent in complex synthetic pathways, particularly in pharmaceutical and materials science.[4]

This technical guide provides a comprehensive examination of the Lewis acidity of this compound, detailing its physicochemical origins, methods of quantification, comparative standing among other Lewis acids, and its mechanistic role in catalysis.

Physicochemical Basis of Lewis Acidity in InCl₃

The Lewis acidity of this compound is rooted in the electronic structure of the central indium atom. As a Group 13 element, indium has an electron configuration of [Kr] 4d¹⁰ 5s² 5p¹. In its +3 oxidation state, the indium atom in InCl₃ possesses a vacant 5p orbital, which can readily accept a pair of electrons from a Lewis base (a donor species).

In the gaseous monomeric state, InCl₃ adopts a trigonal planar geometry, which minimizes electron-pair repulsion. However, in the solid state, it crystallizes into a layered structure where each indium center is octahedrally coordinated by six chloride ions, similar to the structure of YCl₃.[1] This structural variance highlights the influence of the physical state on the coordination environment of the indium center. Its ability to readily form complexes with donor ligands, adopting tetrahedral ([InCl₄]⁻), trigonal bipyramidal ([InCl₅]²⁻), and octahedral ([InCl₆]³⁻) geometries, is a direct manifestation of its Lewis acidic character.[1]

Quantification of Lewis Acidity

While the qualitative Lewis acidity of InCl₃ is well-established, its quantitative measurement is crucial for comparing its efficacy and predicting its behavior. Several experimental and computational methods are employed for this purpose.

The Gutmann-Beckett Method

This is a widely used experimental technique to assess the Lewis acidity of molecular species by probing the change in the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of a Lewis base, typically triethylphosphine oxide (Et₃PO, TEPO).[5][6] The oxygen atom in TEPO donates an electron pair to the Lewis acid, causing a deshielding of the adjacent phosphorus atom. The magnitude of this downfield shift (Δδ) is proportional to the strength of the Lewis acid. The result is expressed as the dimensionless Acceptor Number (AN).[5]

Infrared (IR) Spectroscopy

IR spectroscopy can quantify Lewis acidity by monitoring the vibrational frequency shifts of a probe molecule upon coordination. Pyridine is a common probe; its ring vibration modes, particularly the ν₈ₐ band (around 1600 cm⁻¹), shift to higher frequencies upon coordination to a Lewis acid site. The magnitude of this shift correlates with the acid strength. This method is especially useful for characterizing the acid sites on solid catalysts.

Computational Methods: Fluoride Ion Affinity (FIA)

Computationally, the Fluoride Ion Affinity (FIA) is a primary metric for quantifying Lewis acidity. It is defined as the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion.[7] A higher FIA value indicates a stronger Lewis acid. This method provides a theoretical, intrinsic measure of acidity without solvent or solid-state effects.

Comparative Quantitative Data

| Lewis Acid | Method | Quantitative Value | Reference(s) |

| InCl₃ | - | Mild Lewis Acidity | [8] |

| AlCl₃ | Gutmann-Beckett | AN = 87 | |

| BCl₃ | Gutmann-Beckett | AN = 106 | |

| BF₃ | Gutmann-Beckett | AN = 89 | |

| B(C₆F₅)₃ | Gutmann-Beckett | AN = 82 | [5] |

| B(C₆F₅)₃ | FIA | 448 kJ/mol | |

| Ga(C₂F₅)₃ | FIA | 514 kJ/mol | |

| SbCl₅ | Gutmann-Beckett | AN = 100 (Reference) | [6] |

Experimental Protocols

Protocol: Determination of Acceptor Number via the Gutmann-Beckett Method

Objective: To quantitatively determine the Lewis acidity of anhydrous InCl₃ as an Acceptor Number (AN) using Et₃PO as a ³¹P NMR probe.

Materials:

-

Anhydrous Indium(III) Chloride (InCl₃)

-

Triethylphosphine oxide (Et₃PO, TEPO)

-

Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)

-

High-precision NMR tubes with caps

-

Inert atmosphere glovebox or Schlenk line

-

NMR spectrometer equipped with a phosphorus probe

Procedure:

-

Preparation (Inert Atmosphere): All manipulations must be performed under a dry, inert atmosphere (N₂ or Ar) to prevent hydrolysis of the Lewis acid and ensure accurate results.

-

Sample Preparation: a. Accurately weigh a precise amount of anhydrous InCl₃ (e.g., 0.05 mmol) directly into a clean, dry NMR tube. b. In a separate vial, prepare a stock solution of Et₃PO in the chosen deuterated solvent (e.g., 0.1 M). c. Add a precise volume of the deuterated solvent (e.g., 0.5 mL) to the NMR tube containing the InCl₃ and gently agitate to dissolve. d. Add a 1:1 stoichiometric equivalent of the Et₃PO stock solution to the NMR tube. e. Securely cap the NMR tube under the inert atmosphere.

-

NMR Measurement: a. Acquire a proton-decoupled ³¹P{¹H} NMR spectrum of the sample at a constant, standardized temperature (e.g., 298 K). b. Record the chemical shift (δₛₐₘₚₗₑ) of the signal corresponding to the InCl₃-TEPO adduct.

-

Calculation: a. The Acceptor Number (AN) is calculated using the established linear scale formula:[5] AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) b. The value 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating reference solvent, hexane (AN = 0).[6]

Role in Catalysis: The Friedel-Crafts Acylation

A classic application showcasing the Lewis acidity of InCl₃ is the Friedel-Crafts acylation of aromatic compounds. In this reaction, InCl₃ activates an acyl halide or anhydride, rendering it sufficiently electrophilic to be attacked by an aromatic ring.[2]

The mechanism proceeds via several key steps:

-

Activation: The InCl₃ coordinates to the halogen of the acyl chloride, forming a complex.

-

Acylium Ion Formation: This coordination polarizes the carbon-halogen bond, facilitating its cleavage to form a resonance-stabilized acylium ion ([R-C=O]⁺). This is the key electrophilic species.

-

Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final aryl ketone product. The InCl₃ catalyst is regenerated in the process.

Comparative Analysis: InCl₃ in the Context of Group 13 Halides

The Lewis acidity of Group 13 trihalides (MX₃) does not follow a simple trend based on the electronegativity of the central atom.

-

Boron Halides: The acidity trend is BF₃ < BCl₃ < BBr₃. This is contrary to what electronegativity would predict and is explained by the degree of π-backbonding from the filled p-orbitals of the halogens to the empty p-orbital of boron. This backbonding is most effective with fluorine, reducing the electron deficiency of the boron center in BF₃ and thus its Lewis acidity.

-

Heavier Halides (Al, Ga, In): For the larger Group 13 elements, π-backbonding is less significant. The trends in Lewis acidity are more complex and depend on factors such as the reorganization energy required for the planar MX₃ molecule to become tetrahedral upon forming an adduct. Theoretical studies and gas-phase measurements suggest a non-linear trend, with acidity often increasing from Al to In, making InCl₃ a stronger Lewis acid than AlCl₃ in many contexts.

Conclusion

Indium(III) chloride is a potent and synthetically valuable Lewis acid, distinguished by its effectiveness and remarkable stability in the presence of water. Its Lewis acidity arises from the electron-deficient nature of the trivalent indium atom. While quantitative benchmarks like the Gutmann-Beckett Acceptor Number for InCl₃ are not widely reported, its catalytic performance in a range of transformations, such as Friedel-Crafts reactions, confirms its significant Lewis acidic character. Understanding the principles that govern its acidity, the methods for its quantification, and its mechanistic behavior is paramount for its rational application in the design and development of novel chemical entities and pharmaceuticals.

References

- 1. Indium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. indium.com [indium.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Solubility of Indium Trichloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of indium trichloride (InCl₃) in various organic solvents. This compound, a versatile Lewis acid, is increasingly utilized as a catalyst in a wide array of organic syntheses, making a thorough understanding of its solubility crucial for reaction optimization, process development, and formulation in drug discovery. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and illustrates a key catalytic mechanism.

Quantitative Solubility Data

The solubility of this compound in a selection of organic solvents has been quantified, with most available data determined at 20°C. This information is summarized in Table 1 for ease of comparison. It is important to note that this compound is a hygroscopic compound, and the presence of water can significantly affect its solubility.[1]

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 20°C [2]

| Solvent | Chemical Class | Solubility (g InCl₃ / 100 g solvent) |

| Methanol | Alcohol | 51.7 |

| Ethanol | Alcohol | 36.24 |

| Amyl Alcohol | Alcohol | 23.15 |

| Acetone | Ketone | 38 |

| Ethyl Acetate | Ester | 38.3 |

| Diethyl Ether | Ether | 35.1 |

| Chloroform | Halogenated Hydrocarbon | 1.5 |

| Glycerol | Polyol | 1.55 |

Qualitative Solubility:

This compound is also reported to be soluble in tetrahydrofuran (THF).[3] Conversely, it is found to be insoluble in non-polar solvents such as benzene, carbon tetrachloride, and petroleum ether.[2]

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is paramount for determining the solubility of this compound. The following is a detailed methodology synthesized from established techniques for measuring the solubility of inorganic salts in organic solvents.

Isothermal Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

Anhydrous this compound (InCl₃)

-

High-purity anhydrous organic solvents

-

Temperature-controlled shaker or water bath

-

Inert atmosphere glove box or Schlenk line

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance (±0.0001 g)

-

Syringe filters (chemically compatible with the solvent)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for indium concentration analysis.[4][5]

Procedure:

-

Preparation of Saturated Solution:

-

In an inert atmosphere (to prevent moisture absorption by the hygroscopic InCl₃), add an excess amount of anhydrous this compound to a known volume or mass of the desired anhydrous organic solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the suspension to settle for a predetermined time (e.g., 2-4 hours) at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter (of appropriate pore size, e.g., 0.45 µm) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis of the Solvent:

-

Determine the mass of the collected filtrate.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is fully evaporated, weigh the remaining solid this compound.

-

Calculate the solubility as grams of InCl₃ per 100 g of solvent.

-

-

Quantitative Analysis of Indium Concentration (for higher accuracy):

-

Accurately dilute the filtered supernatant with an appropriate solvent to a concentration suitable for ICP-OES or AAS analysis.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the sample solution using ICP-OES or AAS to determine the concentration of indium.[5]

-

Calculate the solubility based on the determined indium concentration in the saturated solution.

-

The following diagram illustrates the general workflow for the isothermal equilibrium method.

Role of this compound in Organic Synthesis: A Catalytic Pathway

This compound is a highly effective Lewis acid catalyst in a variety of organic reactions, including Friedel-Crafts acylations and Diels-Alder reactions.[6][7][8] Its catalytic activity stems from the ability of the indium atom to accept a pair of electrons, thereby activating the electrophile.

The following diagram illustrates the general mechanism of a Friedel-Crafts acylation reaction catalyzed by this compound. In this reaction, InCl₃ activates an acyl halide, facilitating the electrophilic aromatic substitution to form a ketone.

This guide provides foundational knowledge on the solubility and catalytic applications of this compound. For specific applications, it is recommended to determine the solubility under the exact experimental conditions to be employed.

References

- 1. nbinno.com [nbinno.com]

- 2. indium(III) chloride [chemister.ru]

- 3. Indium(III) chloride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. redalyc.org [redalyc.org]

- 6. InCl3-catalyzed allylic Friedel-Crafts reactions toward the stereocontrolled synthesis of 1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. This compound (InCl3) catalysed Diels–Alder reaction in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Indium Trichloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Indium (III) chloride, a compound with increasing relevance in organic synthesis and the electronics industry. This document consolidates critical data, including its CAS number, comprehensive safety information, and handling protocols, to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

Indium (III) chloride, with the CAS Number 10025-82-8 , is a white, flaky solid.[1][2] It is a Lewis acid with applications in organic synthesis and is the most common soluble derivative of indium.[2]

| Property | Value | Source |

| CAS Number | 10025-82-8 | [1][2][3][4][5] |

| EC Number | 233-043-0 | [1][4][5] |

| Molecular Formula | InCl₃ | [3] |

| Molecular Weight | 221.18 g/mol | [2][3][5][6] |

| Appearance | White to off-white powder/flakes | [2][3][6] |

| Density | 3.46 g/cm³ at 25 °C | [2][3][6][7] |

| Melting Point | 586 °C (decomposes) | [2][6] |

| Boiling Point | 800 °C | [2][6] |

| Solubility | Soluble in water (exothermic), THF, and Ethanol | [2] |

| Vapor Pressure | 1 Pa at 25 °C | [3] |

Safety and Hazard Information

Indium trichloride is a corrosive substance that requires careful handling.[1][2][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with specific hazard statements.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Danger |

| Skin Corrosion (Category 1B/1C) | H314: Causes severe skin burns and eye damage | GHS05 | Danger |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | GHS05 | Danger |

| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure | GHS08 | Danger |

| Hazardous to the Aquatic Environment (Chronic, Category 3) | H412: Harmful to aquatic life with long lasting effects | None | Danger |

Exposure Limits

| Organization | Limit |

| ACGIH | TWA: 0.1 mg/m³ |

| NIOSH | TWA: 0.1 mg/m³ |

Source:[3]

Toxicity Data

| Test | Species | Route | Value | Exposure Time |

| LC50 | Daphnia magna (Water flea) | - | > 455.5 mg/l | 48 h |

| ErC50 | Pseudokirchneriella subcapcapitata | - | 1.85 mg/l | 72 h |

Source:[7]

Experimental Protocols

Safe Handling Procedures

-

Engineering Controls : Work under a chemical fume hood.[1][7] Ensure appropriate exhaust ventilation at places where dust is formed.[4]

-

Personal Protective Equipment (PPE) :

-

General Hygiene : Wash hands before breaks and at the end of the workday.[4][8] Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke when using this product.[7][9]

First Aid Measures

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water. Consult a physician immediately.[4][7]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist.[1][4]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[4]

Spill and Disposal Procedures

-

Spill Containment : Evacuate personnel to safe areas.[4] Do not let the product enter drains.[4]

-

Cleanup : Pick up and arrange disposal without creating dust. Use a neutralizing agent.[1] Sweep up and shovel the material into suitable, closed containers for disposal.[4]

-

Disposal : Disposal must be made according to official regulations. Do not dispose of together with household garbage.[1]

Visualized Workflows and Relationships

To further clarify the safety protocols and hazard relationships, the following diagrams have been generated.

Caption: GHS Hazard relationships for this compound.

Caption: Workflow for handling an this compound spill.

References

- 1. agarscientific.com [agarscientific.com]

- 2. Indium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. Indium chloride | 10025-82-8 [chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 塩化インジウム(III) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. heegermaterials.com [heegermaterials.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com [carlroth.com]

- 9. dormer.com [dormer.com]

An In-depth Technical Guide on the Physical Characteristics of Indium Trichloride Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of indium trichloride (InCl₃) powder. The information presented is intended to support researchers, scientists, and professionals in drug development in understanding the fundamental properties of this compound for its effective application in synthesis, catalysis, and materials science.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below for easy reference and comparison. These values represent the characteristics of the anhydrous form unless otherwise specified.

| Property | Value | Citations |

| Appearance | White, flaky solid; colorless monoclinic crystals; yellowish hygroscopic crystals or white powder.[1][2][3][4] | |

| Molecular Formula | InCl₃ | [1][5][6] |

| Molar Mass | 221.17 g/mol | [1] |

| Melting Point | 586 °C (1087 °F; 859 K) | [1][5] |

| Boiling Point | 800 °C (1470 °F; 1070 K) | [1][5] |

| Sublimation Temperature | Sublimes at 300 °C, 500 °C | [2][7][8] |

| Density | 3.46 g/cm³ | [1][5][9] |

| Apparent Density (Type A) | 0.25–0.4 g/cc | [7] |

| Apparent Density (Type H) | Not specified, but higher than Type A | [7][10] |

| Crystal Structure | Monoclinic, mS16; Space group C12/m1, No. 12 | [1] |

| Solubility in Water | 195 g/100 mL (exothermic) | [1][2] |

| Solubility in other solvents | Soluble in THF, Ethanol.[1][5] Also soluble in acetone, amyl alcohol, diethyl ether, ethyl acetate, and methanol.[2] Insoluble in benzene, carbon tetrachloride, and petroleum ether.[2] |

Detailed Physical Characteristics

Appearance and Forms:

This compound is typically a white, flaky solid.[1][11] It can also appear as colorless monoclinic crystals or a yellowish hygroscopic powder.[2][3][4] Commercially, it is available in different forms, such as "Type A," which has a snowflake-like structure and lower apparent density, and "Type H," which is a high-density, glassy, and lustrous material.[7][10] The difference in density affects the material's reactivity and is a key consideration for its application in chemical synthesis.[10]

Thermal Properties:

Anhydrous this compound has a melting point of 586 °C and a boiling point of 800 °C.[1][5] It is also known to sublime, with sublimation temperatures reported at 300 °C and 500 °C.[2][7][8] The tetrahydrate form (InCl₃·4H₂O) has a much lower melting point of 56 °C.[12]

Density and Crystal Structure:

The density of solid this compound is 3.46 g/cm³.[1][9] It crystallizes in a monoclinic structure with the space group C12/m1.[1] This layered structure consists of a close-packed chloride arrangement with octahedrally coordinated indium(III) centers.[1] This is in contrast to gallium trichloride (GaCl₃), which crystallizes as dimers.[1] The tetrahydrate form crystallizes in the orthorhombic crystal system.[1]

Solubility and Hygroscopic Nature:

This compound is highly soluble in water, with a solubility of 195 g per 100 mL, and the dissolution process is exothermic.[1][2] It is also soluble in various organic solvents, including tetrahydrofuran (THF) and ethanol.[1][5] The compound is very hygroscopic, readily absorbing moisture from the atmosphere, which can affect its handling and reactivity.[5][13]

Experimental Protocols for Characterization

The determination of the physical characteristics of this compound powder involves several standard analytical techniques.

3.1. Determination of Melting Point:

The melting point of this compound powder can be determined using the capillary method with a melting point apparatus.[14][15]

-

Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.[16][17] The powder must be completely dry, as any moisture can act as an impurity and depress the melting point range.[17]

-

Apparatus and Procedure: The capillary tube is placed in a melting point apparatus. The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.[17] The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.[14]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a liquid is the end of the range.[16] For a pure substance, this range should be narrow.

3.2. Determination of Density:

The bulk and tapped densities of this compound powder can be determined to understand its packing characteristics.

-

Bulk Density (Method 1: Graduated Cylinder): A known mass of the powder is gently introduced into a graduated cylinder.[18][19] The volume is read directly from the cylinder, and the bulk density is calculated as mass/volume.[18]

-

Tapped Density: The graduated cylinder containing the powder is mechanically tapped a specified number of times (e.g., 100, 500, 1250 taps) until the volume of the powder no longer changes significantly.[19] The tapped density is then calculated as the mass of the powder divided by the final tapped volume.[19]

-

True Density (Gas Pycnometry): For the true density of the solid material, a gas pycnometer is used. This technique measures the volume of the solid by displacing an inert gas (like helium) and is not affected by the inter-particle space.

3.3. Characterization of Crystal Structure by X-ray Diffraction (XRD):

Powder X-ray diffraction is the primary method for determining the crystal structure of this compound.[20][21]

-

Sample Preparation: A fine, homogeneous powder of this compound is prepared and mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, which consists of a series of peaks, is a fingerprint of the crystalline structure. The positions and intensities of the peaks can be compared to standard diffraction databases (like the ICDD) to confirm the identity and phase purity of the this compound. The crystal system, space group, and lattice parameters can be determined by analyzing the diffraction pattern.[20][22]

Visualizations

Experimental Workflow for Physical Characterization:

The following diagram illustrates the logical workflow for the physical characterization of this compound powder.

References

- 1. Indium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. indium(III) chloride [chemister.ru]

- 3. This compound | InCl3 | CID 24812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | InCl3 | CID 24812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. heegermaterials.com [heegermaterials.com]

- 6. WebElements Periodic Table » Indium » this compound [webelements.com]

- 7. indium.com [indium.com]

- 8. ltschem.com [ltschem.com]

- 9. 塩化インジウム(III) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. indium.com [indium.com]

- 11. Indium Chloride Powder (InCl3 ) Supplier [attelements.com]

- 12. zegmetal.com [zegmetal.com]

- 13. nbinno.com [nbinno.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. westlab.com [westlab.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mhlw.go.jp [mhlw.go.jp]

- 19. usp.org [usp.org]

- 20. Characterization of Inorganic Compounds | Chem Lab [chemlab.truman.edu]

- 21. kydmaterials.com [kydmaterials.com]

- 22. researchgate.net [researchgate.net]

Indium trichloride molecular geometry and bonding

An In-depth Technical Guide to the Molecular Geometry and Bonding of Indium Trichloride

This guide provides a comprehensive overview of the molecular structure and bonding characteristics of this compound (InCl₃) across different physical states. It is intended for researchers, scientists, and professionals in drug development who utilize indium compounds in synthesis and catalysis. The document details the geometry of the InCl₃ monomer, its solid-state crystal lattice, and its behavior as a Lewis acid.

Molecular Geometry and Bonding

This compound exhibits distinct structural motifs depending on its physical state, a critical consideration for its application in chemical synthesis. In the gas phase, it exists as a discrete monomeric molecule, while in the solid state, it adopts a polymeric, layered structure.

Gas-Phase Monomeric InCl₃

At elevated temperatures and low pressures, this compound exists as a monomer. Gas electron diffraction studies have shown that the InCl₃ molecule possesses a trigonal planar geometry, belonging to the D₃h point group.[1] This arrangement is predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory, as the central indium atom is bonded to three chlorine atoms with no lone pairs of electrons, minimizing repulsion by adopting 120° bond angles.[2]

The bonding in the monomer is described by sp² hybridization of the central indium atom.[2] The symmetrical arrangement of the polar In-Cl bonds results in the cancellation of their dipole moments, rendering the InCl₃ molecule nonpolar overall.[2]

Solid-State Polymeric InCl₃

In the solid state, this compound adopts a crystal lattice structure where each indium atom is octahedrally coordinated to six chlorine atoms.[3] This structure is analogous to that of aluminum trichloride (AlCl₃) and yttrium trichloride (YCl₃).[3] The structure consists of a close-packed arrangement of chloride ions with In(III) ions occupying the octahedral voids, forming a layered lattice.[3]

Anhydrous InCl₃ crystallizes in a monoclinic system with the space group C12/m1.[3] Another hexagonal polymorph (space group P6₃/mmc) has also been reported.[4] In the hexagonal form, the In-Cl bond lengths are all 2.56 Å.[4] This polymeric structure contrasts with gallium trichloride (GaCl₃), which crystallizes as discrete Ga₂Cl₆ dimers.[3]

Unlike AlCl₃, which transitions to a molecular dimer (Al₂Cl₆) upon melting and does not conduct electricity, molten InCl₃ is electrically conductive, indicating the presence of ions rather than discrete dimers.[3]

Lewis Acid Behavior and Coordination Complexes

This compound is an effective Lewis acid, readily accepting electron pairs from donor ligands to form coordination complexes.[3][5][6][7] Its Lewis acidity is a cornerstone of its use as a catalyst in organic reactions, such as Friedel-Crafts acylations and Diels-Alder reactions.[3][5]

When reacting with chloride ions (Cl⁻), InCl₃ can expand its coordination sphere to form various anionic complexes. The geometry of these complexes depends on the number of chloride ligands.[3]

-

[InCl₄]⁻ : Tetrahedral geometry.

-

[InCl₅]²⁻ : Trigonal bipyramidal geometry.

-

[InCl₆]³⁻ : Octahedral geometry.

The formation of these complexes illustrates a logical progression of increasing coordination number driven by the Lewis acidic nature of the indium center.

Quantitative Structural Data

The following table summarizes the key quantitative data for the different forms of this compound.

| Parameter | Gas-Phase Monomer (InCl₃) | Solid-State (Hexagonal Polymorph) |

| Symmetry | D₃h | P6₃/mmc |

| In Coordination | 3-coordinate | 6-coordinate (Octahedral) |

| In-Cl Bond Length | 228.9 (5) pm[1] | 2.56 Å (256 pm)[4] |

| Cl-In-Cl Angle | 120°[2] | 90° / 180° (Idealized Octahedral) |

Experimental Protocols

The structural determination of this compound relies on several key analytical techniques.

Gas-Phase Electron Diffraction (GED)

This technique is used to determine the structure of molecules in the gas phase, free from intermolecular forces.

-

Sample Preparation: Solid InCl₃ is placed in a reservoir connected to a nozzle system within the diffraction apparatus. The sample is heated to achieve sufficient vapor pressure. For InCl₃, a nozzle temperature of approximately 480 °C is used.[1]

-

Experimental Setup: The experiment is conducted under high vacuum (e.g., 10⁻⁷ mbar).[8] A high-energy electron beam (e.g., 40-60 keV) is generated by an electron gun and directed at the stream of gaseous InCl₃ effusing from the nozzle.[8][9]

-

Data Collection: The electrons are scattered by the gas molecules, producing a diffraction pattern of concentric rings.[8] This pattern is captured by a detector (e.g., a photographic plate or CCD camera). A rotating sector may be used in front of the detector to compensate for the steep decline in scattering intensity with angle.[8]

-

Data Analysis: The one-dimensional diffraction pattern is converted into a radial distribution curve. By fitting this curve to a theoretical model based on assumed bond lengths, bond angles, and vibrational amplitudes, a refined molecular structure is determined.[8]

Single-Crystal X-ray Diffraction

This is the definitive method for determining the atomic arrangement in a crystalline solid. Given that InCl₃ is highly hygroscopic, special handling is required.[3]

-

Crystal Growth: A single crystal of suitable size (typically >0.1 mm) and quality must be grown.[10] This is often achieved by slow evaporation or cooling of a saturated solution in a non-aqueous solvent under an inert atmosphere.

-

Sample Handling and Mounting: Due to its hygroscopic nature, all manipulations must be performed in a dry environment, such as a glovebox filled with nitrogen or argon. The selected crystal is coated in an inert oil (e.g., Paratone-N) to protect it from atmospheric moisture and then mounted on a goniometer head.[11]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to reduce thermal vibrations. A beam of monochromatic X-rays is directed at the crystal.[10] As the crystal is rotated, a series of diffraction spots are produced. The positions and intensities of these spots are recorded by a detector.[10]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined (structure solution), and these positions are then adjusted to achieve the best possible fit between the calculated and observed diffraction patterns (refinement).[10]

Raman Spectroscopy of Molten Salts

Raman spectroscopy provides insight into the vibrational modes of molecules and can be used to identify species present in a molten salt mixture.

-

Sample Preparation: A mixture of InCl₃ and an alkali-metal chloride (e.g., KCl) is prepared by weighing the components.[12] The mixture is thoroughly dried, for example, by refluxing with thionyl chloride, to remove any water which can interfere with the analysis.[12]

-

Experimental Setup: The dried salt mixture is loaded into a sample cell, often made of silica, within a furnace assembly.[12] The cell is heated to the desired temperature (e.g., 350-700 °C) to melt the sample.[12][13] A laser beam is directed into the molten sample.

-

Data Collection: The light scattered by the sample is collected and analyzed by a spectrometer. The resulting Raman spectrum shows peaks corresponding to the vibrational frequencies of the species present in the melt (e.g., [InCl₄]⁻).[12] Polarization measurements can help in assigning the observed vibrational modes.[12]

-

Data Analysis: The positions, intensities, and polarization of the Raman bands are used to identify the coordination complexes present in the melt and to study how the equilibrium between these species changes with composition and temperature.[12]

References

- 1. Molecular structures of monomeric gallium trichloride, this compound and lead tetrachloride by gas electron diffraction - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Page loading... [guidechem.com]

- 3. Indium(III) chloride - Wikipedia [en.wikipedia.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. indium.com [indium.com]

- 6. Indium(III) chloride (10025-82-8) at Nordmann - nordmann.global [nordmann.global]

- 7. nanorh.com [nanorh.com]

- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. sporian.com [sporian.com]

In-Depth Technical Guide: Thermogravimetric Analysis of Indium Trichloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of indium trichloride hydrate (InCl₃·4H₂O). Indium compounds are gaining increasing interest in various scientific fields, including as catalysts in organic synthesis and in the development of novel pharmaceuticals. Understanding the thermal stability and decomposition pathway of the common hydrated form is crucial for its handling, storage, and application in these areas. This document details the experimental protocols, quantitative data from thermal decomposition, and the logical pathways involved.

Introduction to Thermogravimetric Analysis of Hydrates

Thermogravimetric analysis is a powerful technique used to characterize the thermal stability and composition of materials. It measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere. For hydrated salts, such as this compound tetrahydrate, TGA can elucidate the stepwise removal of water molecules and the subsequent decomposition of the anhydrous salt. This information is critical for determining the material's purity, predicting its behavior at elevated temperatures, and establishing appropriate drying and processing conditions.

Experimental Protocols

A typical experimental setup for the thermogravimetric analysis of this compound hydrate involves the use of a simultaneous thermal analyzer (TGA/DSC or TGA/DTA) to monitor both mass loss and thermal events (endothermic or exothermic processes).

Sample Preparation: A small, representative sample of this compound tetrahydrate (typically 5-15 mg) is accurately weighed and placed in an inert crucible, commonly made of alumina or platinum.

Instrumentation and Parameters:

-

Instrument: Simultaneous Thermogravimetric Analyzer (e.g., Netzsch STA 449 F3 Jupiter® or similar).

-

Crucible: Alumina (Al₂O₃) or Platinum (Pt).

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied to the sample.

-

Temperature Range: The analysis is usually conducted from ambient temperature (e.g., 25 °C) up to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

Atmosphere: The thermal decomposition is studied under both an inert atmosphere (e.g., nitrogen, N₂) and an oxidative atmosphere (e.g., air or synthetic air). A constant purge gas flow rate (e.g., 50-100 mL/min) is maintained throughout the experiment to ensure a stable atmosphere and to remove gaseous decomposition products.

Thermal Decomposition Pathway of this compound Tetrahydrate

The thermal decomposition of this compound tetrahydrate (InCl₃·4H₂O) proceeds in a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. The exact nature of the final products is dependent on the surrounding atmosphere.

Decomposition in an Inert Atmosphere (Nitrogen)

Under a nitrogen atmosphere, the decomposition primarily involves the loss of water molecules, followed by the sublimation or decomposition of the anhydrous this compound.

Dehydration Stages: The dehydration of InCl₃·4H₂O occurs in distinct stages. Based on available literature, the process can be summarized as follows:

-

Step 1: The initial mass loss corresponds to the removal of one molecule of water. This process generally occurs at temperatures below 170 °C.[1]

-

Step 2: The subsequent mass loss is attributed to the removal of the remaining three water molecules. This stage takes place in the temperature range of 170 °C to 200 °C.[1]

-

Complete Dehydration: To achieve the fully anhydrous InCl₃, temperatures exceeding 300 °C are necessary.[1]

Decomposition of Anhydrous InCl₃: At higher temperatures, the anhydrous this compound will sublime.

Decomposition in an Oxidative Atmosphere (Air)

In the presence of air (oxygen), the decomposition pathway is altered, particularly at higher temperatures. While the initial dehydration steps are similar to those in a nitrogen atmosphere, the anhydrous this compound can react with oxygen to form indium oxychloride and subsequently indium oxide. At elevated temperatures, a solid-phase oxidation product, indium(III) oxide (In₂O₃), is expected to be the final residual mass, which is formed through a solid-phase indium oxychloride (InOCl) intermediate.

Quantitative Data Presentation

The following table summarizes the theoretical and observed mass losses during the thermal decomposition of InCl₃·4H₂O. The theoretical values are calculated based on the molar masses of the compounds involved.

| Decomposition Step | Temperature Range (°C) (in N₂) | Theoretical Mass Loss (%) | Chemical Transformation |

| Loss of first water molecule | < 170 | 6.14 | InCl₃·4H₂O → InCl₃·3H₂O + H₂O |

| Loss of remaining three water molecules | 170 - 200 | 18.42 | InCl₃·3H₂O → InCl₃ + 3H₂O |

| Total Dehydration | < 300+ | 24.56 | InCl₃·4H₂O → InCl₃ + 4H₂O |

| Formation of Indium Oxychloride (in air, approx.) | > 300 | Varies | 2InCl₃ + O₂ → 2InOCl + 2Cl₂ |

| Formation of Indium(III) Oxide (in air, approx.) | > 500 | Varies | 6InOCl + O₂ → In₂O₃ + 2InCl₃ or 4InOCl + O₂ → 2In₂O₃ + 4Cl₂ |

Note: The temperature ranges for the formation of indium oxychloride and indium(III) oxide in air are approximate and can vary depending on experimental conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the thermogravimetric analysis of this compound hydrate.

Decomposition Pathway

The following diagram illustrates the logical decomposition pathway of this compound hydrate under inert and oxidative atmospheres.

References

An In-depth Technical Guide to the Discovery and History of Indium Trichloride

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of indium trichloride (InCl₃). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this significant Lewis acid. The guide covers the initial discovery of elemental indium, the early methods of synthesizing its trichloride salt, its physicochemical properties, and detailed experimental protocols.

The Discovery of Elemental Indium: A Spectroscopic Triumph

The story of this compound begins with the discovery of its constituent element, indium. In 1863, at the Freiberg University of Mining and Technology in Germany, physicists Ferdinand Reich and Hieronymus Theodor Richter were examining zinc ores for the presence of thallium using spectroscopy.[1][2][3] During their analysis of a sample of zinc blende, they observed a brilliant indigo-blue line in the spectroscope that did not correspond to any known element.[1][4]

This novel spectral line indicated the presence of a previously undiscovered element.[1] They named this new element "indium," derived from the Latin word indicum for the color indigo.[2][5] Interestingly, Ferdinand Reich was colorblind, and his assistant, Hieronymus Richter, was crucial in identifying the characteristic colored spectral lines.[3][4] Reich and Richter were also the first to isolate an impure sample of indium metal in the same year.[5] For a considerable time, the global supply of isolated indium was extremely limited, amounting to only about a gram until 1924.[2]

Synthesis of this compound: From Early Methods to Modern Techniques

Following the discovery of indium, the synthesis of its compounds began. This compound (InCl₃) emerged as one of the most significant and readily available soluble derivatives of indium.[6]

2.1 Early Synthesis: Direct Chlorination

The earliest and most direct method for preparing anhydrous this compound involves the reaction of metallic indium with an excess of chlorine gas.[7] This process, referenced in early chemical literature, requires carefully controlled conditions to ensure the formation of the trichloride and its subsequent purification.[8]

The reaction proceeds vigorously, particularly at elevated temperatures, and involves the formation of lower valent indium chlorides (InCl and In₂Cl₃) as intermediates.[6][8] The final product, InCl₃, is then separated and purified by sublimation, typically around 600°C.[8]

2.2 Modern Synthesis Approaches

While direct chlorination is effective, modern methods often prioritize safety, efficiency, and purity. One contemporary method involves the dehydration of indium chloride tetrahydrate (InCl₃·4H₂O).[9] This can be achieved by using a boiling organic solvent, such as cyclohexane, to act as a dehydrating agent.[9] This approach avoids the complexities and hazards of handling chlorine gas and allows for a high yield of over 90%.[9]

Another reported synthesis utilizes an electrochemical cell in a mixed methanol-benzene solution to produce this compound.[6] Today, this compound is commercially available in various grades, including high-purity forms suitable for the electronics industry, particularly in the production of LED core chips and as a precursor for MOCVD materials.[10][11]

Physicochemical Properties of this compound

This compound is a white, flaky, crystalline solid that is highly soluble in water and deliquescent.[6] It is a powerful Lewis acid, a property that underpins many of its applications in organic synthesis.[6][12]

Table 1: Physicochemical Properties of Anhydrous this compound

| Property | Value |

| Chemical Formula | InCl₃[6] |

| Molar Mass | 221.17 g/mol [6] |

| Appearance | White, flaky crystalline solid[6] |

| Density | 3.46 g/cm³[6] |

| Melting Point | 586 °C (1,087 °F; 859 K)[6] |

| Boiling Point | 800 °C (1,470 °F; 1,070 K)[6] |

| Solubility in Water | 195 g/100 mL (exothermic)[6] |

| Crystal Structure | Monoclinic[6] |

| Oxidation State of Indium | +3[13] |

Structurally, anhydrous InCl₃ adopts a layered crystal lattice similar to that of aluminum chloride (AlCl₃) and yttrium chloride (YCl₃), with octahedrally coordinated In(III) centers within a close-packed chloride arrangement.[6]

Experimental Protocols

4.1 Protocol for Early Synthesis of Anhydrous InCl₃ by Direct Chlorination

This protocol is based on the historical methods described by chemists such as Klemm.[8]

-

Objective: To synthesize anhydrous this compound from metallic indium and chlorine gas.

-

Materials:

-

High-purity metallic indium.

-

Chlorine gas (Cl₂), dried by passing through concentrated sulfuric acid and phosphorus pentoxide.

-

A quartz reaction tube and receiver apparatus, thoroughly dried.

-

Tube furnace.

-

Inert gas (Nitrogen or Carbon Dioxide) for purification.

-

-

Methodology:

-

Place the metallic indium in the quartz reaction tube.

-

Assemble the apparatus, ensuring all connections are fused or have ground glass joints to maintain a dry atmosphere.[8]

-

Heat the tube containing the indium using the tube furnace.

-

Introduce a stream of carefully dried chlorine gas over the heated indium. The chlorination reaction will proceed vigorously, often with a pale glow.[8]

-

The reaction proceeds through intermediate molten states of lower chlorides.[8]

-

The final product, InCl₃, will sublime at approximately 600°C and deposit as lustrous spangles on the cooler walls of the receiver.[8]

-

For purification, the collected InCl₃ can be resublimed in a stream of inert gas (N₂ or CO₂) containing a small amount of chlorine.[8]

-

Finally, the sublimate is cooled in a stream of Cl₂-free inert gas to remove any excess adsorbed chlorine.[8]

-

References

- 1. homework.study.com [homework.study.com]

- 2. WebElements Periodic Table » Indium » historical information [winter.group.shef.ac.uk]

- 3. Ferdinand Reich - Wikipedia [en.wikipedia.org]

- 4. sciencenotes.org [sciencenotes.org]

- 5. encyclopedia.com [encyclopedia.com]

- 6. Indium(III) chloride - Wikipedia [en.wikipedia.org]

- 7. This compound | InCl3 | CID 24812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Indium chloride synthesis - chemicalbook [chemicalbook.com]

- 9. Simple method of preparation of anhydrous this compound [wjygy.com.cn]

- 10. Page loading... [wap.guidechem.com]

- 11. indium.com [indium.com]

- 12. indium.com [indium.com]

- 13. WebElements Periodic Table » Indium » this compound [webelements.com]

Methodological & Application

Application Notes and Protocols: Indium Trichloride as a Catalyst in Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. Traditionally, this reaction has been catalyzed by stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), leading to significant waste streams and challenging work-up procedures.[1][2] The use of indium(III) chloride (InCl₃) as a catalyst represents a milder, more efficient, and environmentally benign alternative.[3] Indium catalysts are noted for their low toxicity, high stability in air and water, and recyclability.[3] This document provides detailed application notes and protocols for the use of indium trichloride in Friedel-Crafts acylation.

Advantages of this compound Catalysis

Indium(III) salts have emerged as highly effective catalysts for both intramolecular and intermolecular Friedel-Crafts reactions.[3][4] Key advantages include:

-

Mild Reaction Conditions: InCl₃ can catalyze acylations under significantly milder conditions than traditional Lewis acids.

-

High Efficiency: The catalyst is effective at low loadings, reducing the overall cost and simplifying product purification.[5][6]

-

Substrate Scope: InCl₃ has shown unique efficacy in promoting reactions with less electron-rich arenes, a persistent challenge in Friedel-Crafts chemistry.[3]

-

Chemoselectivity: Indium catalysts can exhibit high chemoselectivity, a valuable trait in the synthesis of complex molecules.

-

Environmental Considerations: The lower toxicity and stability of indium compounds contribute to greener chemical processes.[3]

Reaction Mechanism and Experimental Workflow

The catalytic cycle of this compound in Friedel-Crafts acylation involves the activation of the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring. The catalyst is regenerated upon deprotonation of the resulting intermediate.

Reaction Mechanism

Caption: Mechanism of InCl₃-catalyzed Friedel-Crafts Acylation.

General Experimental Workflow

Caption: General workflow for InCl₃-catalyzed Friedel-Crafts acylation.

Quantitative Data Summary

The efficiency of indium-catalyzed Friedel-Crafts acylation is dependent on the choice of catalyst, solvent, and acylating agent. Below are summaries of quantitative data from catalyst screening and substrate scope studies.

Table 1: Catalyst and Solvent Optimization for the Acylation of Anisole with Acetic Anhydride

| Entry | Catalyst (mol%) | Additive | Solvent | Time (h) | Yield (%) |

| 1 | In(OTf)₃ (1) | - | CH₃NO₂ | 24 | 20 |

| 2 | InCl₃ (1) | - | CH₃NO₂ | 24 | 15 |

| 3 | In(OTf)₃ (1) | LiClO₄ | CH₂Cl₂ | 24 | 45 |

| 4 | In(OTf)₃ (1) | LiClO₄ | CH₃NO₂ | 3 | 95 |

| 5 | InCl₃ (1) | LiClO₄ | CH₃NO₂ | 3 | 92 |

Data adapted from studies on indium-catalyzed acylations. The combination of an indium catalyst with lithium perchlorate in nitromethane was found to be highly effective.[5][6]

Table 2: Substrate Scope for the In(OTf)₃/LiClO₄ Catalyzed Acylation

| Entry | Arene | Acylating Agent | Product | Time (h) | Yield (%) |

| 1 | Anisole | Acetic Anhydride | 4-Methoxyacetophenone | 3 | 95 |

| 2 | Mesitylene | Acetic Anhydride | 2,4,6-Trimethylacetophenone | 5 | 91 |

| 3 | m-Xylene | Acetic Anhydride | 2,4-Dimethylacetophenone | 18 | 89 |

| 4 | Toluene* | Acetic Anhydride | 4-Methylacetophenone | 24 | 82 |

| 5 | Furan | Acetic Anhydride | 2-Acetylfuran | 3 | 75 |

*Reaction performed with 10 mol% of In(OTf)₃.

This data demonstrates the high efficacy of the indium catalyst system for electron-rich aromatics.[5][6] Toluene, being less activated, required a higher catalyst loading.[5]

Experimental Protocols

The following are generalized protocols for this compound-catalyzed Friedel-Crafts acylation. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for the Acylation of Aromatic Compounds

Materials:

-

Indium(III) chloride (InCl₃)

-

Aromatic substrate (e.g., anisole, toluene)

-

Acylating agent (e.g., acetyl chloride, acetic anhydride)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Standard laboratory glassware, including a round-bottom flask, condenser, and addition funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic substrate (1.0 eq) and the anhydrous solvent (e.g., 1,2-dichloroethane).

-

Add indium(III) chloride (typically 1-10 mol%).

-

The acylating agent (1.1-1.5 eq) is added dropwise to the stirred mixture at room temperature. For highly reactive substrates or exothermic reactions, cooling in an ice bath may be necessary.

-

After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with the organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine, and then dried over anhydrous MgSO₄ or Na₂SO₄.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.